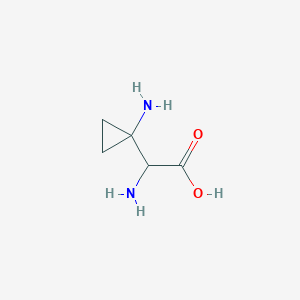
Cyclopropaneacetic acid, alpha,1-diamino-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropaneacetic acid, alpha,1-diamino-(9CI) is a non-proteinogenic amino acid characterized by the presence of a cyclopropane ring fused to the alpha carbon of glycine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropaneacetic acid, alpha,1-diamino-(9CI) can be achieved through several methods:
Alkylation of Glycine Equivalents with 1,2-Electrophiles: This method involves the reaction of glycine derivatives with electrophiles to form the cyclopropane ring.
Intramolecular Cyclization of Gamma-Substituted Amino Acid Derivatives: This approach uses gamma-substituted amino acids that undergo cyclization to form the desired compound.
Alkene Cyclopropanation: This method involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates.
Industrial Production Methods
Industrial production of Cyclopropaneacetic acid, alpha,1-diamino-(9CI) typically involves large-scale synthesis using the aforementioned methods, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Análisis De Reacciones Químicas
Cyclopropaneacetic acid, alpha,1-diamino-(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino and carboxyl groups can participate in substitution reactions with various reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Cyclopropaneacetic acid, alpha,1-diamino-(9CI) has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of Cyclopropaneacetic acid, alpha,1-diamino-(9CI) involves its interaction with specific molecular targets and pathways. It can act as a signaling molecule, influencing various biological processes. The compound’s effects are mediated through its interaction with receptors and enzymes, leading to changes in cellular functions .
Comparación Con Compuestos Similares
Cyclopropaneacetic acid, alpha,1-diamino-(9CI) can be compared with other similar compounds, such as:
1-Aminocyclopropane-1-carboxylic acid: This compound is a precursor to the plant hormone ethylene and has similar structural features.
Cyclopropylglycine: Another cyclopropane-containing amino acid with distinct biological activities.
The uniqueness of Cyclopropaneacetic acid, alpha,1-diamino-(9CI) lies in its specific structural configuration and the resulting biological and chemical properties that differentiate it from other cyclopropane-containing amino acids.
Propiedades
Número CAS |
139166-30-6 |
|---|---|
Fórmula molecular |
C5H10N2O2 |
Peso molecular |
130.15 g/mol |
Nombre IUPAC |
2-amino-2-(1-aminocyclopropyl)acetic acid |
InChI |
InChI=1S/C5H10N2O2/c6-3(4(8)9)5(7)1-2-5/h3H,1-2,6-7H2,(H,8,9) |
Clave InChI |
BNGRPLZNWUBQLB-UHFFFAOYSA-N |
SMILES |
C1CC1(C(C(=O)O)N)N |
SMILES canónico |
C1CC1(C(C(=O)O)N)N |
Sinónimos |
Cyclopropaneacetic acid, alpha,1-diamino- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















